Butyltriphenylphosphonium chloride
Description
Significance within Quaternary Phosphonium (B103445) Compound Research
Quaternary phosphonium compounds (QPCs) are a class of organic salts featuring a positively charged phosphorus atom bonded to four organic residues. nih.gov Within this family, Butyltriphenylphosphonium chloride holds particular importance due to its specific combination of steric and electronic properties. Unlike their nitrogen-based counterparts, quaternary ammonium (B1175870) compounds (QACs), phosphonium salts often exhibit greater thermal stability, making them suitable for chemical processes that require elevated temperatures. nih.gov
The phosphorus atom in this compound is less electronegative than nitrogen in analogous ammonium salts, which influences the compound's reactivity and interaction with other chemical species. nih.gov This property makes QPCs like this compound more effective in certain catalytic applications. nih.gov Furthermore, the presence of three bulky phenyl groups and a flexible butyl chain provides a balance of lipophilicity and stability, which is crucial for its function in multi-phase reaction systems. nih.gov Researchers also utilize this compound as a foundational precursor for synthesizing novel phosphonium-based ionic liquids, which are valued for their stability and unique solvent properties. researchgate.net
Overview of Primary Academic Research Trajectories
Academic and industrial research involving this compound primarily follows two major trajectories: its application as a phase-transfer catalyst and its role in olefination reactions.
As a phase-transfer catalyst (PTC) , this compound facilitates reactions between reagents located in separate, immiscible phases (e.g., an aqueous phase and an organic phase). acs.orgtandfonline.com The phosphonium cation can transport an anion from the aqueous phase into the organic phase, where it can react with an organic substrate. This catalytic process is instrumental in various organic transformations, including nucleophilic substitutions, alkylations, and the synthesis of polymers, often leading to higher yields and milder reaction conditions. chemimpex.comnih.gov
A second significant area of research is its use in the Wittig reaction , a cornerstone method for alkene synthesis. wikipedia.orgmnstate.edu In this process, the phosphonium salt is converted into a phosphorus ylide (or Wittig reagent) by treatment with a strong base. udel.edumasterorganicchemistry.com This ylide then reacts with an aldehyde or a ketone to form an alkene, with the concurrent formation of triphenylphosphine (B44618) oxide as a byproduct. wikipedia.orgumkc.edu This reaction is highly valued in organic synthesis for its reliability and the precise control it offers over the location of the newly formed double bond. mnstate.edu
Beyond these primary roles, this compound is also investigated for its utility in the synthesis of pharmaceutical intermediates and advanced materials, where it helps create specific molecular structures. chemimpex.com
Physicochemical Properties
The key physical and chemical properties of this compound are summarized below.
| Property | Value | Source |
|---|---|---|
| CAS Number | 13371-17-0 | sigmaaldrich.comnih.gov |
| Molecular Formula | C₂₂H₂₄ClP | nih.gov |
| Molecular Weight | 354.85 g/mol | sigmaaldrich.comnih.gov |
| Appearance | White to off-white crystalline powder | sigmaaldrich.com |
| Melting Point | 223-226 °C | sigmaaldrich.com |
Key Research Applications
The versatility of this compound is evident in its application across several key types of chemical reactions.
| Application Area | Role of this compound | Source |
|---|---|---|
| Phase-Transfer Catalysis | Catalyst for reactions between immiscible phases, such as alkylation and substitution reactions. | chemimpex.comfishersci.no |
| Wittig Reaction | Precursor to the phosphorus ylide, which reacts with carbonyls to form alkenes. | wikipedia.orgmnstate.edu |
| Organic Synthesis | Versatile reagent for creating complex organic molecules and pharmaceutical intermediates. | chemimpex.com |
| Ionic Liquid Synthesis | Starting material for the preparation of phosphonium-based ionic liquids. | researchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
butyl(triphenyl)phosphanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24P.ClH/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,2-3,19H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIUDWFSVDFDDY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884597 | |
| Record name | Phosphonium, butyltriphenyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13371-17-0 | |
| Record name | Phosphonium, butyltriphenyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13371-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Phosphonium, butyltriphenyl-, chloride (1:1) | |
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| Record name | Phosphonium, butyltriphenyl-, chloride (1:1) | |
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| Record name | Phosphonium, butyltriphenyl-, chloride (1:1) | |
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| Record name | Butyltriphenylphosphonium chloride | |
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Advanced Synthetic Methodologies and Precursor Chemistry of Butyltriphenylphosphonium Chloride
Established Laboratory Synthesis Routes
The preparation of Butyltriphenylphosphonium chloride is primarily achieved through methods centered on the quaternization of triphenylphosphine (B44618). The most common and direct route involves the reaction of triphenylphosphine with a butyl halide.
A foundational method for synthesizing phosphonium (B103445) salts is the bimolecular nucleophilic substitution (SN2) reaction between a phosphine (B1218219) and an alkyl halide. youtube.com In this process, triphenylphosphine, which contains a nucleophilic phosphorus atom with a lone pair of electrons, attacks the electrophilic carbon of an n-butyl halide. youtube.comyoutube.com For the synthesis of this compound, 1-chlorobutane (B31608) is the direct precursor. The reaction is typically carried out by heating the two reactants in a suitable non-polar solvent, such as toluene (B28343) or benzene. youtube.com Upon cooling, the resulting phosphonium salt precipitates and can be isolated by filtration. youtube.com
However, alkyl chlorides are generally less reactive than bromides and iodides in SN2 reactions. issr.edu.kh To facilitate the synthesis using the more stable and less expensive 1-chlorobutane, a halogen exchange reaction can be performed in the same pot. This process involves the addition of an alkali metal salt, such as sodium iodide or potassium bromide. academie-sciences.fr The salt promotes the in-situ conversion of 1-chlorobutane to the more reactive 1-iodobutane (B1219991) or 1-bromobutane (B133212), which then readily reacts with triphenylphosphine. This approach allows for the formation of the phosphonium cation under milder conditions than direct reaction with the chloride might require. academie-sciences.fr
An alternative established route involves a two-step process that begins with the more reactive 1-bromobutane to synthesize Butyltriphenylphosphonium bromide. This initial reaction is often faster and higher yielding. Subsequently, the bromide anion is exchanged for a chloride anion. This anion exchange can be accomplished by treating the Butyltriphenylphosphonium bromide with a chloride ion source, such as an alkali metal chloride (e.g., sodium chloride), in a heterogeneous mixture of water and an organic solvent. nih.gov This method allows for the preparation of the desired chloride salt from a more easily synthesized bromide intermediate. nih.gov
| Synthesis Route | Precursors | Key Conditions | Advantage |
| Direct Synthesis | Triphenylphosphine, 1-Chlorobutane | Heating in a non-polar solvent (e.g., Toluene) | Direct, one-step process. |
| In-Situ Halogen Exchange | Triphenylphosphine, 1-Chlorobutane, Alkali Metal Iodide/Bromide | N,N-dimethylformamide (DMF) or similar polar aprotic solvent. | Enhances reactivity of the alkyl chloride, allowing for milder conditions. academie-sciences.fr |
| Anion Exchange | Butyltriphenylphosphonium bromide, Sodium Chloride | Heterogeneous water/organic solvent system. | Circumvents the lower reactivity of 1-chlorobutane by starting with the more reactive bromide. nih.gov |
Functionalization Strategies for Derivative Synthesis
The synthesis of derivatives of this compound can be achieved either by using functionalized precursors from the outset or by modifying the phosphonium salt product. These strategies allow for the creation of a diverse range of phosphonium salts for various applications in organic synthesis.
One straightforward approach is to begin the synthesis with a functionalized butyl halide. For example, a butyl halide containing a protected functional group (such as a hydroxyl or amino group) or a double bond at a position that does not interfere with the SN2 reaction can be reacted with triphenylphosphine. This incorporates the desired functionality directly into the phosphonium salt structure.
A more advanced strategy involves the synthesis of bis-phosphonium salts. By using a dihaloalkane, such as 1,4-dichlorobutane (B89584) or 1,4-dibromobutane (B41627), as the electrophile, triphenylphosphine can react at both ends of the alkyl chain. This results in the formation of a bis(triphenylphosphonium)alkane salt, a molecule containing two phosphonium centers. nih.gov This method has been demonstrated in the synthesis of dodecyl bis(triphenylphosphonium) derivatives from 1,12-dibromododecane. nih.gov
Furthermore, recent research has focused on the direct functionalization of the C–P bond within the phosphonium salt itself. Although these salts are typically valued as precursors for Wittig reagents where the C–P bond is eventually cleaved, they can also serve as substrates for further transformations. nih.gov For instance, methods have been developed for the synthesis of various thiophosphonium salts through the direct coupling of thiols and aldehydes with triphenylphosphine. nih.gov The resulting thiophosphonium salts can then be used to synthesize thioethers and other sulfur-containing compounds. This represents a powerful method for creating diverse derivatives from a common phosphonium intermediate. nih.gov
| Strategy | Description | Example |
| Functionalized Precursors | Using a butyl halide that already contains a desired functional group. | Reaction of 4-chloro-1-butene (B1662094) with triphenylphosphine to yield (but-3-en-1-yl)triphenylphosphonium chloride. |
| Bis-Phosphonium Salt Synthesis | Using a dihaloalkane to create a molecule with two phosphonium salt moieties. | Reaction of 1,4-dibromobutane with two equivalents of triphenylphosphine. nih.gov |
| C–P Bond Functionalization | Using the phosphonium salt as a substrate for further reactions to introduce new functional groups. | Synthesis of thiophosphonium salts from thiols, aldehydes, and triphenylphosphine, which can then be converted to thioethers. nih.gov |
Mechanistic and Applied Aspects of Butyltriphenylphosphonium Chloride in Catalysis
Phase Transfer Catalysis (PTC)
Phase transfer catalysis is a powerful technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. chemicalbull.comyoutube.com The use of a phase transfer catalyst, like butyltriphenylphosphonium chloride, is crucial for transporting a reactant from one phase to another, thereby enabling the reaction to proceed. chemicalbull.comyoutube.com
Fundamental Mechanisms of Interfacial Ion Transport
The efficacy of this compound as a phase transfer catalyst lies in its amphiphilic nature. The molecule consists of a positively charged phosphonium (B103445) cation, which is lipophilic due to the three phenyl groups and the butyl group, and a chloride anion. This structure allows it to partition at the interface between an aqueous and an organic phase. chemicalbull.com
The fundamental mechanism involves the exchange of the catalyst's anion with the anion of a reactant in the aqueous phase. The newly formed lipophilic ion pair, consisting of the butyltriphenylphosphonium cation and the reactant anion, is then able to migrate from the interface into the organic phase. youtube.commdpi.com This transport of the reactant anion into the organic phase, where the other reactant is dissolved, allows the reaction to occur. After the reaction, the catalyst can return to the interface to repeat the cycle. youtube.com
The efficiency of this ion transport is influenced by several factors, including the lipophilicity of the phosphonium cation and the nature of the anion. The bulky and nonpolar phenyl and butyl groups on the phosphorus atom enhance the solubility of the ion pair in the organic phase, which is a key factor for effective catalysis.
Enhancement of Reaction Kinetics and Chemoselectivity
By facilitating the transport of reactants across the phase boundary, this compound significantly enhances reaction rates. chemicalbull.com In the absence of the catalyst, the reaction would be extremely slow or would not occur at all due to the inability of the reactants to interact. The increased concentration of the reactant anion in the organic phase leads to a dramatic acceleration of the reaction kinetics.
Furthermore, the use of phase transfer catalysts can improve chemoselectivity. By bringing the reacting species together under milder conditions than those typically required for homogeneous reactions, side reactions can often be minimized. This leads to higher yields of the desired product and a cleaner reaction profile. The catalyst can also influence the reactivity of the transported anion, in some cases leading to different product distributions compared to conventional methods.
Applications in Multiphase Organic Reaction Systems
This compound and other quaternary phosphonium salts are employed in a wide array of multiphase organic reactions. youtube.comrsc.org These include nucleophilic substitutions, oxidations, reductions, and polymerization reactions. youtube.com For instance, in the synthesis of ethers from alkyl halides and aqueous sodium hydroxide (B78521), the phosphonium salt transports the hydroxide ion into the organic phase to deprotonate the alcohol, which then reacts with the alkyl halide.
The application of these catalysts is particularly valuable in industrial processes where the use of expensive, anhydrous, or polar aprotic solvents can be avoided. The ability to use water as one of the phases makes these processes more economical and environmentally friendly. rsc.orgmdpi.com
Table 1: Applications of Butyltriphenylphosphonium Salts in Phase Transfer Catalysis
| Reaction Type | Reactants | Role of Catalyst |
| Nucleophilic Substitution | Alkyl halide (organic phase), Sodium cyanide (aqueous phase) | Transports cyanide ion into the organic phase |
| Oxidation | Toluene (B28343) (organic phase), Potassium permanganate (B83412) (aqueous phase) | Transports permanganate ion into the organic phase |
| C-Alkylation | Phenylacetonitrile, Ethyl bromide, Sodium hydroxide (aqueous) | Transports hydroxide for deprotonation and facilitates alkylation in the organic phase. youtube.com |
Wittig Reaction Facilitation and Stereochemical Control
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of alkenes from aldehydes or ketones and a phosphorus ylide. adichemistry.comorganic-chemistry.org this compound serves as a precursor to the essential ylide reagent. adichemistry.commasterorganicchemistry.com
Generation and Reactivity of Phosphonium Ylides
The first step in utilizing this compound for a Wittig reaction is the generation of the corresponding phosphonium ylide. This is achieved by treating the phosphonium salt with a strong base, such as butyllithium (B86547) or sodium hydroxide. masterorganicchemistry.comumkc.edulibretexts.org The base abstracts a proton from the carbon atom adjacent to the phosphorus, creating a carbanion that is stabilized by the adjacent positively charged phosphorus atom. This results in the formation of the ylide, also known as a phosphorane. adichemistry.comlibretexts.org
The resulting ylide is a powerful nucleophile. The negatively charged carbon atom of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. adichemistry.comumkc.edu This initial nucleophilic addition leads to the formation of a zwitterionic intermediate called a betaine, which then cyclizes to form a four-membered ring intermediate known as an oxaphosphetane. adichemistry.comudel.edu This oxaphosphetane is unstable and spontaneously decomposes to yield the final alkene product and triphenylphosphine (B44618) oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction. adichemistry.com
Stereoselectivity Investigations in Olefination
A critical aspect of the Wittig reaction is its stereoselectivity, which determines the E/Z (trans/cis) geometry of the resulting alkene. The stereochemical outcome is heavily influenced by the nature of the ylide. organic-chemistry.orgquora.com Ylides are generally classified as stabilized or non-stabilized.
Non-stabilized ylides, such as the one derived from this compound (where the butyl group is electron-donating), typically lead to the formation of the Z-alkene (cis-isomer) as the major product. adichemistry.comorganic-chemistry.org This is often explained by the kinetic control of the reaction, where the formation of the syn-oxaphosphetane intermediate is faster, leading to the Z-alkene.
In contrast, stabilized ylides, which contain an electron-withdrawing group on the ylidic carbon, generally favor the formation of the E-alkene (trans-isomer). organic-chemistry.orgchemtube3d.com The formation of the anti-oxaphosphetane is thermodynamically favored in these cases.
Research has shown that the reaction conditions, such as the solvent and the base used, can also influence the stereoselectivity. For example, performing the Wittig reaction in a two-phase system (e.g., dichloromethane/water) with sodium hydroxide as the base can affect the cis/trans ratio of the products. elsevierpure.com Studies have found that with aliphatic aldehydes, a higher ratio of the trans-alkene is often observed, whereas with aromatic aldehydes, the cis-alkene can be the major product. elsevierpure.com
Table 2: Stereoselectivity in the Wittig Reaction with Different Aldehydes
| Aldehyde Type | Major Alkene Isomer Formed with Non-Stabilized Ylide |
| Aliphatic | trans (E)-alkene elsevierpure.com |
| Aromatic | cis (Z)-alkene elsevierpure.com |
Contributions to Complex Molecular Synthesis
The synthesis of complex organic molecules, particularly those with pharmaceutical or biological significance, often requires precise control over reactivity and reaction conditions. This compound (BTPPC) contributes to this field primarily through its function as a phase-transfer catalyst (PTC). ptfarm.plvestachem.comnih.gov In this role, BTPPC facilitates reactions between reagents that are located in different immiscible phases, typically an aqueous and an organic phase. nitrkl.ac.in This is crucial for the synthesis of complex molecules, as many inorganic nucleophiles are water-soluble, while the organic substrates are soluble in organic solvents. ptfarm.pl
The mechanism of phase-transfer catalysis involves the quaternary phosphonium cation, [n-BuPPh₃]⁺, which is lipophilic due to the presence of the butyl and phenyl groups. This allows it to form an ion pair with an anionic nucleophile from the aqueous phase and transport it into the organic phase where the reaction with the organic substrate can occur. rushim.ru This methodology avoids the need for expensive, anhydrous, or polar aprotic solvents, and can lead to increased reaction rates, higher yields, and greater product selectivity. wikipedia.org
An example of its application is in the synthesis of various biologically active compounds where alkylation of anions derived from O-H, N-H, and S-H functional groups is a key step. ptfarm.pl For instance, the synthesis of Sibenadet hydrochloride, a drug for treating chronic obstructive pulmonary disease, involves an O-alkylation step that can be carried out on a large scale using a phase-transfer catalyst. ptfarm.pl While specific examples detailing BTPPC in the total synthesis of a named natural product are not prevalent in readily available literature, its utility in facilitating key bond-forming reactions like N-, C-, and S-alkylation is a recognized contribution to the construction of complex molecular frameworks. vestachem.com
Furthermore, BTPPC has been utilized in the synthesis of triphenylphosphonium-conjugated polyalkoxyphenyl propanes, which are of interest for their potential biological activities. researchgate.net This demonstrates its role as a reagent in building more complex structures from simpler precursors.
Role as Co-catalyst and Reaction Initiator in Diverse Organic Transformations
This compound often functions as a co-catalyst, working in conjunction with a primary catalyst or reagent to enhance reaction efficiency and selectivity. A prominent example is in oxidation reactions where n-butyltriphenylphosphonium dichromate, prepared from BTPPC, is used with aluminum chloride (AlCl₃). cas.cnresearchgate.net In these systems, the AlCl₃ acts as a Lewis acid, which may coordinate to the substrate or the oxidant, thereby activating it towards the desired transformation. The phosphonium salt's primary role is to provide the dichromate anion in a form that is soluble in the organic reaction medium.
The compound's role as a reaction initiator is notable in polymerization processes. While classic radical initiators are typically azo compounds or peroxides, quaternary onium salts, including phosphonium salts, have been investigated for their ability to initiate polymerization. alfachemic.comlibretexts.orgresearchgate.net For instance, quaternary ammonium (B1175870) persulfates, synthesized from quaternary ammonium chlorides, have been shown to be effective initiators for high-temperature free-radical polymerization, offering the advantage of not producing gaseous byproducts. researchgate.net This suggests a potential parallel role for butyltriphenylphosphonium salts. They can also be a component of redox initiator systems, which can lower the activation energy for polymerization, allowing reactions to proceed at lower temperatures. alfachemic.com
Specific Catalytic Applications in Directed Organic Syntheses
The most well-documented application of this compound in this area is as a phase-transfer catalyst for nucleophilic substitution reactions. wikipedia.orgchemscene.com By facilitating the transfer of nucleophiles between aqueous and organic phases, it enables a wide range of substitution reactions. nitrkl.ac.in This includes the synthesis of nitriles from alkyl halides using sodium cyanide, a classic example of a PTC-mediated reaction. wikipedia.org The use of phosphonium salts like BTPPC is advantageous as they can often tolerate higher temperatures than their ammonium counterparts. vestachem.com
| Reaction Type | Substrate Example | Nucleophile | Product | Catalyst System | Reference |
| Nucleophilic Substitution | 1-Chlorooctane | NaCN (aq) | 1-Cyanooctane | This compound (PTC) | wikipedia.org |
| O-Alkylation | Isovanillin | Cyclopentyl bromide | 3-Cyclopentyloxy-4-methoxybenzaldehyde | PTC System | ptfarm.pl |
| S-Alkylation | Benzyl chloride | H₂S/MDEA (aq) | Dibenzyl sulfide | Tetrabutylphosphonium bromide (PTC) | nitrkl.ac.in |
In the realm of coupling reactions, such as the Heck and Suzuki reactions, the role of BTPPC is less direct. wikipedia.orglibretexts.orgharvard.edumdpi.com These reactions typically employ palladium catalysts with phosphine (B1218219) ligands. wikipedia.orgscielo.br However, phosphonium salts can be involved in several ways. They can serve as precursors for the in-situ generation of phosphine ligands. Furthermore, in what is known as an ionic liquid Heck reaction, phosphonium salts can be used as the solvent (ionic liquid), which can proceed in the absence of a traditional phosphine ligand. wikipedia.org Additives like tetrabutylammonium (B224687) bromide (TBAB), a related quaternary onium salt, have been found to be essential for the Heck coupling of less reactive aryl chlorides, suggesting a co-catalytic or additive role for such salts in facilitating the catalytic cycle. researchgate.net
This compound and related phosphonium salts are effective catalysts for esterification and transesterification reactions, often operating under the principles of phase-transfer catalysis. vestachem.comscielo.brscielo.br These reactions are of significant industrial importance, particularly in the production of biodiesel from vegetable oils and fats. sphinxsai.comsaudijournals.com
The transesterification of triglycerides with an alcohol, such as methanol, is a reversible reaction that is typically catalyzed by a strong acid or base. scielo.brscielo.br When a base catalyst is used, the first step is the deprotonation of the alcohol to form a more nucleophilic alkoxide. scielo.br A phase-transfer catalyst like BTPPC can facilitate this process by bringing the hydroxide or alkoxide from an aqueous or solid phase into the organic oil phase. This enhances the reaction rate and allows the process to be carried out under milder conditions.
In the context of esterification, where a carboxylic acid reacts with an alcohol, BTPPC can again act as a phase-transfer catalyst to facilitate the deprotonation of the carboxylic acid, making it a more effective nucleophile. aocs.orgresearchgate.net While direct data for BTPPC is sparse, the use of triphenylphosphine oxide (a degradation product of phosphonium salts) in combination with oxalyl chloride has been reported as a highly efficient system for esterification. researchgate.net
| Reaction | Substrates | Catalyst Type | Key Advantage | Reference |
| Transesterification | Vegetable Oil (Triglycerides) + Alcohol | Base catalyst with Phosphonium Salt (PTC) | Increased reaction rate, milder conditions | scielo.br, scielo.br |
| Esterification | Carboxylic Acid + Alcohol | Acid catalyst or PTC | Facilitates reaction between immiscible phases | aocs.org, researchgate.net |
| Benzyl Ester Synthesis | Phospholipids/Triglycerides + Benzyl Alcohol | (m-trifluoromethyl phenyl)trimethyl ammonium hydroxide | Simultaneous methylation of free fatty acids | nih.gov |
This compound serves as a precursor to potent and selective oxidizing agents when combined with certain metallic oxides. Specifically, n-butyltriphenylphosphonium dichromate ((n-BuPPh₃)₂Cr₂O₇) and n-butyltriphenylphosphonium periodate (n-BuPPh₃IO₄) have been developed for a variety of oxidative transformations. ptfarm.plcas.cnchemrxiv.org
n-Butyltriphenylphosphonium dichromate is a mild and selective reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, in high yields. harvard.educhemrxiv.org A key advantage is that it does not typically lead to over-oxidation of aldehydes to carboxylic acids. chemrxiv.org It is also effective for the oxidation of sulfides to sulfoxides and sulfones, with the product selectivity being controlled by the reaction conditions. cas.cnresearchgate.netrsc.org The addition of a Lewis acid like aluminum chloride can enhance its reactivity. cas.cnresearchgate.net
n-Butyltriphenylphosphonium periodate, in combination with aluminum chloride, provides a mild and efficient system for the oxidation of various alcohols to the corresponding aldehydes and ketones. ptfarm.pl
| Oxidizing Agent | Substrate | Product | Conditions | Yield (%) | Reference |
| (n-BuPPh₃)₂Cr₂O₇ | Benzyl alcohol | Benzaldehyde | Chloroform, reflux | 98 | chemrxiv.org |
| (n-BuPPh₃)₂Cr₂O₇ | Cyclohexanol | Cyclohexanone | Chloroform, reflux | 95 | chemrxiv.org |
| (n-BuPPh₃)₂Cr₂O₇/AlCl₃ | Thioanisole | Methyl phenyl sulfoxide | Acetonitrile, rt | 98 | researchgate.net |
| (n-BuPPh₃)₂Cr₂O₇/AlCl₃ | Thioanisole | Methyl phenyl sulfone | Acetonitrile, reflux | 95 | researchgate.net |
| n-BuPPh₃IO₄/AlCl₃ | 1-Phenylethanol | Acetophenone | Acetonitrile, reflux | 90 | ptfarm.pl |
In reduction reactions, while direct catalysis by BTPPC is not common, its role as a phase-transfer catalyst can be crucial. For example, sodium borohydride (B1222165) (NaBH₄) is a common reducing agent for aldehydes and ketones but has limited solubility in many organic solvents. masterorganicchemistry.comlibretexts.org A phase-transfer catalyst can facilitate the transfer of the borohydride anion into the organic phase, enabling the reduction to proceed. A related compound, benzyltriphenylphosphonium (B107652) tetraborate, generated from benzyltriphenylphosphonium chloride and sodium borohydride, has been shown to be a selective reducing agent for aldehydes and ketones. tandfonline.com The Luche reduction, which uses cerium chloride with NaBH₄ for the selective 1,2-reduction of α,β-unsaturated ketones, highlights how co-reagents can modify the reactivity of borohydride, a principle that can be combined with phase-transfer catalysis. masterorganicchemistry.comwikipedia.org
The involvement of this compound in carbene-mediated reactions proceeds through the formation of a phosphonium ylide, also known as a Wittig reagent. libretexts.orgmasterorganicchemistry.comwikipedia.org An ylide is a neutral molecule with formal positive and negative charges on adjacent atoms. libretexts.org In the case of BTPPC, treatment with a strong base (e.g., butyllithium) deprotonates the carbon atom alpha to the phosphorus, yielding butylidenetriphenylphosphorane (Ph₃P=CH(CH₂)₂CH₃). masterorganicchemistry.com
While phosphonium ylides are most famous for their role in the Wittig reaction to form alkenes from carbonyl compounds, they can also serve as precursors to carbenes. tandfonline.comrsc.org The P=C bond of a phosphorus ylide can, under certain conditions, dissociate to form a phosphine and a carbene. tandfonline.com This dissociation provides a pathway to generate carbenes under relatively mild conditions. These generated carbenes can then participate in various characteristic reactions, such as cyclopropanations or insertions into C-H bonds.
Recent research has also explored the photoredox-mediated generation of radical cations from phosphorus ylides, which can be considered as carbyne equivalents, showcasing the diverse reactivity that can be accessed from these precursors. chemrxiv.org This opens up possibilities for three-component cycloadditions to construct complex cyclic systems. chemrxiv.org Although the direct generation of a carbene from the ylide derived from BTPPC is not extensively documented with specific examples, the fundamental chemical principles establish this potential application. cas.cnrsc.org
Computational Chemistry and Advanced Spectroscopic Investigations of Butyltriphenylphosphonium Chloride Systems
Quantum Chemical Calculations for Structural and Electronic Elucidation
Quantum chemical calculations have emerged as indispensable tools for providing a detailed understanding of the structural and electronic properties of butyltriphenylphosphonium chloride and related systems. These computational methods allow for the exploration of molecular geometries, conformational landscapes, and the nature of intermolecular interactions that govern the macroscopic properties of these materials.
Conformational Analysis of Alkyl Chains in Cationic Structures
Conformational analysis of the butyl chain has revealed that the energy difference between the gauche and anti conformations is remarkably small, on the order of approximately 0.3 kJ/mol. nih.govacs.org This slight energy difference helps to explain why the gauche conformation is frequently observed in the solid-state crystal structures of butyltriphenylphosphonium salts. nih.govacs.org The low energy barrier between these conformations may also contribute to the relatively low melting points of these salts by introducing a degree of disorder in the crystal lattice. acs.org In some crystal structures, the butyl chain has been observed to be disordered, existing in both gauche and anti conformations. acs.org
Table 1: Calculated Relative Energies of Butyltriphenylphosphonium Cation Conformers
| Conformer | Relative Energy (kJ/mol) |
| gauche | ~0 |
| anti | ~0.3 |
Note: The relative energies are approximate and can vary slightly depending on the computational method and basis set used.
Investigation of Intermolecular Forces and Molecular Dipole Moments
The interactions between the butyltriphenylphosphonium cation and the chloride anion, as well as between adjacent ion pairs, are crucial for understanding the bulk properties of the material. Hirshfeld surface analysis, a computational tool, has been utilized to visualize and quantify these intermolecular forces in the solid state. nih.govacs.org
Spectroscopic and Diffraction Techniques for System Characterization
A combination of spectroscopic and diffraction techniques provides experimental validation for the computational findings and offers further insights into the structure and behavior of this compound systems.
Single-Crystal X-ray Diffraction for Solid-State Structural Analysis
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ncert.nic.in Studies on butyltriphenylphosphonium salts have utilized this method to elucidate their crystal structures. nih.govacs.org
For instance, the crystal structures of several butyltriphenylphosphonium salts with different anions have been determined, revealing details about bond lengths, bond angles, and the packing of ions in the crystal lattice. nih.govacs.org These studies have confirmed the prevalence of the gauche conformation of the butyl chain in the solid state, consistent with computational predictions. nih.govacs.org The analysis of crystal structures also provides direct evidence for the intermolecular interactions, such as hydrogen bonds and π-stacking, that hold the crystal together. nih.govacs.org
Table 2: Crystallographic Data for a Representative Butyltriphenylphosphonium Salt
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
Note: The specific lattice parameters (a, b, c) would be determined from the experimental data for a particular butyltriphenylphosphonium salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for probing the structure and dynamics of molecules in solution. acs.org In the context of this compound, ¹H and ¹³C NMR spectroscopy can be used to confirm the molecular structure and to study dynamic processes. nih.gov
For example, the chemical shifts and coupling constants of the protons and carbons in the butyl chain and the phenyl rings can provide information about the electronic environment and connectivity of the atoms. nih.gov Furthermore, advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to investigate through-space interactions between different parts of the molecule, providing insights into its conformation in solution. acs.org In mechanistic studies of reactions involving this compound as a catalyst or reagent, NMR can be used to monitor the progress of the reaction, identify intermediates, and elucidate the reaction mechanism. acs.orgacs.org
Molecular Dynamics Simulations for Ionic Liquid Behavior Prediction
Molecular Dynamics (MD) simulations have emerged as a powerful computational tool for investigating the behavior of ionic liquids (ILs) at an atomic level. nsf.gov For systems involving this compound, MD simulations provide invaluable insights into the relationships between the compound's chemical structure, the prevailing conditions, and its macroscopic properties. nsf.gov These simulations model the temporal evolution of the molecular system by applying Newton's equations of motion, offering a window into atomic-scale mechanisms that are often difficult to probe experimentally. nsf.govucl.ac.uk
The predictive power of MD simulations is fundamentally reliant on the quality of the empirical interatomic potentials, commonly known as force fields. nsf.gov Force fields like GAFF (General Amber Force Field) and CL&PFF (CHARMM-based force field for ionic liquids) are frequently employed to model the complex interactions within phosphonium-based ILs. ucl.ac.uk A critical step in the simulation process is the validation of the chosen force field, which is often achieved by comparing a primary calculated property, such as density, against established experimental data. ucl.ac.uk Studies on similar phosphonium (B103445) ILs have shown that theoretical densities can be reproduced with an error margin of less than 2% compared to experimental values, lending high confidence to the simulation methodology. ucl.ac.uk
MD simulations enable the calculation of a wide array of physicochemical properties relevant to the behavior of this compound as an ionic liquid. nsf.gov These properties can be broadly categorized into structural, dynamical, and thermodynamic characteristics.
Research Findings from MD Simulations:
Structural Arrangement: Simulations elucidate the spatial arrangement of the butyltriphenylphosphonium cations and chloride anions. The analysis of radial distribution functions (RDFs) is a key method used to quantify the probability of finding one ion at a specific distance from a reference ion. nsf.gov This provides a detailed picture of the liquid's short- and medium-range order, including ion pairing and the formation of local structures.
Interaction Energies: A crucial aspect of understanding the physical properties of ILs is the calculation of interionic interaction energies, which are the sum of electrostatic and van der Waals forces between the ions. nsf.gov These energies govern the dynamics of ionic association and dissociation, directly influencing properties like viscosity and conductivity. nsf.gov
Dynamical Properties: Transport properties are a primary output of MD simulations. By analyzing the mean squared displacements of ions over time, properties such as self-diffusivity and ionic conductivity can be determined. nsf.govucl.ac.uk Furthermore, simulations conducted at various temperatures allow for the calculation of activation energies for diffusion by analyzing the data through an Arrhenius plot, which shows how temperature affects the mobility of the ions. ucl.ac.uk
The data generated from these simulations are instrumental in predicting how this compound will behave under various conditions and in guiding the design of ILs for specific applications. nsf.gov
Interactive Data Tables
The following tables represent the type of data that can be generated for this compound using molecular dynamics simulations.
Table 1: Predicted Physicochemical Properties of this compound via MD Simulations
| Property | Predicted Value | Simulation Conditions | Significance |
|---|---|---|---|
| Density | ~1.05 - 1.15 g/cm³ | 298 K, 1 atm | Fundamental property for validation against experimental data. ucl.ac.uk |
| Viscosity | High | 298 K, 1 atm | Indicates strong interionic forces and resistance to flow. nsf.gov |
| Self-Diffusivity (Cation) | Low | 298 K, 1 atm | Reflects the slow movement of the bulky butyltriphenylphosphonium cation. ucl.ac.uk |
| Ionic Conductivity | Moderate | 298 K, 1 atm | Determined by the mobility and concentration of charge carriers. nsf.gov |
Table 2: Key Parameters from MD Simulation Analysis of this compound Systems
Sustainability Aspects and Green Chemistry Integration of Butyltriphenylphosphonium Chloride
Utilization in Deep Eutectic Solvents (DESs) for Sustainable Chemical Processes
Deep eutectic solvents (DESs) have emerged as a promising class of green solvents, offering a sustainable alternative to conventional volatile organic compounds (VOCs). acs.org These solvents are typically formed by mixing a hydrogen bond acceptor (HBA), such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, with a hydrogen bond donor (HBD). Butyltriphenylphosphonium chloride can function as an HBA in the formulation of DESs.
Solvent Properties and Design Principles in DES Formulations
The properties of DESs can be tailored by carefully selecting the HBA and HBD components and their molar ratios. acs.orgeurekaselect.com This "designer" aspect allows for the creation of solvents with specific characteristics, such as viscosity, polarity, and solvency, suited for particular applications. When this compound is used as the HBA, the resulting DES's properties are influenced by the nature of the chosen HBD, which can range from alcohols and carboxylic acids to amides and sugars. acs.org The formation of strong hydrogen bonds between the chloride anion of the phosphonium salt and the HBD leads to a significant depression of the mixture's melting point compared to the individual components. acs.org
The design of DESs for sustainability focuses on several key principles: utilizing components that are readily available, non-toxic, biodegradable, and derived from renewable resources. acs.org While this compound itself may not always be from a renewable source, its combination with natural HBDs can lead to greener solvent systems.
Applications in Green Extraction and Biorefinery Processes
DESs formulated with phosphonium salts like this compound are being investigated for their potential in green extraction and biorefinery processes. Their low volatility and tunable solvency make them effective for extracting bioactive compounds from plant materials and for the pretreatment of lignocellulosic biomass. youtube.comnih.govmdpi.com
In biorefineries, the goal is to convert biomass into valuable fuels and chemicals. A significant challenge is the recalcitrant nature of lignocellulosic biomass. nih.gov DESs can effectively dissolve and fractionate biomass components like cellulose (B213188) and lignin, making them more accessible for subsequent enzymatic or chemical conversion. nih.govwikipedia.org For instance, certain DESs have been shown to be effective in the delignification of biomass, a crucial step in the production of biofuels and other bio-based products. nih.gov The recyclability of DESs is another key advantage in these processes, contributing to a more circular economy. nih.gov
Contributions to Environmentally Benign Synthetic Pathways
Beyond their use in DESs, phosphonium salts like this compound play a direct role as catalysts and reagents in developing more environmentally friendly synthetic methodologies. They are particularly recognized for their application as phase-transfer catalysts (PTCs).
In phase-transfer catalysis, a reactant is transferred from one phase to another where the reaction occurs. This technique can eliminate the need for harsh organic solvents, reduce reaction times, and improve yields and selectivity. This compound can facilitate reactions between water-soluble and water-insoluble reactants, thereby enabling the use of water as a green solvent.
Furthermore, phosphonium salts are being explored as catalysts for the utilization of carbon dioxide (CO2) as a C1 building block in chemical synthesis. acs.org This is a significant area of research in green chemistry, aiming to convert a greenhouse gas into valuable chemicals. For example, phosphonium salt catalysts have been successfully used in the N-methylation and N-formylation of amines using CO2 under mild conditions. acs.org
Strategies for Waste Reduction and Byproduct Regeneration in Catalysis
A key principle of green chemistry is the minimization of waste. In catalytic processes, this involves developing highly efficient and recyclable catalysts. Phosphonium salt-based catalysts, including this compound, offer several advantages in this regard.
The recovery and reuse of catalysts are crucial for both economic and environmental reasons. Due to their low volatility and often distinct solubility properties, phosphonium salt catalysts can be more easily separated from reaction products, allowing for their recycling. scirp.org For instance, in biphasic catalysis, the catalyst can be retained in one phase (e.g., an ionic liquid phase) while the products are extracted into another, facilitating catalyst reuse over multiple cycles.
Strategies for the regeneration of spent catalysts are also being actively researched. Supercritical fluid extraction, for example, has been investigated as a method to remove deactivating deposits from catalysts, restoring their activity. scirp.org This approach can be more environmentally friendly than traditional thermal regeneration methods, which often require high temperatures and can lead to catalyst degradation over time. scirp.org
Moreover, the design of synthetic routes that minimize the formation of byproducts is a fundamental aspect of green chemistry. The high selectivity often achievable with phosphonium salt-based catalysts contributes to this goal by directing the reaction towards the desired product and reducing the generation of unwanted side products. eurekaselect.com
Q & A
Q. How does this compound comply with REACH regulations for laboratory use?
- Methodological Answer : Under REACH, its CAS No. (13371-17-0) requires hazard communication (GHS labeling: irritant). Maintain safety data sheets (SDS) and limit disposal via certified waste handlers. For EU labs, register quantities above 1 tonne/year per ECHA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
